Delapril is a peptide. Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, delapril is converted to two active metabolites, delapril diacid and 5-hydroxy delapril diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Delapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Related Compounds
Delapril Diacid
Compound Description: Delapril diacid is the primary active metabolite of delapril, formed through ester hydrolysis in vivo. [] It is a potent inhibitor of angiotensin-converting enzyme (ACE) and contributes significantly to delapril's antihypertensive effect. [, , ]
Relevance: Delapril diacid is structurally very similar to delapril, differing only by the absence of an ethyl ester group. Both compounds act as ACE inhibitors, but delapril diacid exhibits a longer half-life and greater potency in inhibiting vascular ACE activity compared to delapril. [, ]
5-Hydroxy Delapril Diacid
Compound Description: 5-Hydroxy delapril diacid is another active metabolite of delapril, formed through both ester hydrolysis and hydroxylation. [] This metabolite also acts as an ACE inhibitor and contributes to the overall antihypertensive effect of delapril. [, , ]
Relevance: 5-Hydroxy delapril diacid shares a similar structure to delapril and delapril diacid, differing by the presence of a hydroxyl group at the 5' position and the absence of the ethyl ester group. This metabolite exhibits a longer half-life compared to delapril, although its potency relative to delapril and delapril diacid is not fully characterized. []
Captopril
Compound Description: Captopril is a sulfhydryl-containing ACE inhibitor commonly used as an antihypertensive agent. [, , , ]
Enalapril
Compound Description: Enalapril is another commonly used ACE inhibitor, often prescribed for hypertension and heart failure. [, , , ]
Manidipine
Compound Description: Manidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. [, , , ] It is often combined with delapril to achieve better blood pressure control. [, , , ]
Indapamide
Compound Description: Indapamide is a thiazide-like diuretic often used in combination with delapril to treat hypertension. [, , ]
Relevance: Indapamide acts on the distal convoluted tubule in the kidney to increase sodium excretion, which contributes to blood pressure reduction. It acts synergistically with delapril, leading to enhanced antihypertensive effects and potential benefits in preventing cardiac hypertrophy. [, , ] Structurally, indapamide is unrelated to delapril and belongs to the sulfonamide class of diuretics.
Compound Description: Hydrochlorothiazide is a thiazide diuretic used in the management of hypertension. [, , ] It is sometimes compared to indapamide in combination with delapril. []
Relevance: Hydrochlorothiazide shares a similar mechanism of action with indapamide, increasing sodium excretion to lower blood pressure. [, ] While both diuretics can be combined with delapril, some studies suggest that delapril/indapamide combinations may offer a better safety profile and less metabolic side effects compared to delapril/hydrochlorothiazide. [, ] Structurally, hydrochlorothiazide is a benzothiadiazine derivative, distinct from both delapril and indapamide.
Compound Description: Losartan is an angiotensin II type 1 receptor blocker (ARB) used for hypertension. [, ] Its combination with hydrochlorothiazide is often compared with the manidipine/delapril combination. [, ]
Relevance: Losartan acts by blocking the binding of angiotensin II to its receptor, leading to vasodilation. This mechanism differs from delapril's ACE inhibition, but both ultimately reduce angiotensin II activity. [, ] Studies comparing losartan/hydrochlorothiazide with manidipine/delapril suggest comparable efficacy in blood pressure reduction, but with potential advantages for manidipine/delapril in terms of metabolic profile and orthostatic changes. [, ] Structurally, losartan is a non-peptide compound with a biphenyl-tetrazole scaffold, distinct from delapril.
Olmesartan
Compound Description: Olmesartan is another angiotensin II type 1 receptor blocker used as an antihypertensive agent. [, ] Its combination with hydrochlorothiazide is compared to the manidipine/delapril combination. [, ]
TCV-116 (Active form: CV-11974)
Compound Description: TCV-116, with its active form CV-11974, is a non-peptide angiotensin II type 1 receptor blocker. [, , , ]
Relevance: TCV-116 exhibits a similar mechanism of action to losartan and olmesartan, blocking angiotensin II activity through receptor antagonism rather than ACE inhibition. [, , , ] Studies comparing TCV-116 with delapril highlight differences in their hemodynamic and metabolic profiles, suggesting distinct effects on various physiological processes. [, , , ] Structurally, TCV-116 is a benzimidazole derivative, distinct from delapril.
Source and Classification
Delapril is derived from the modification of amino acids and has been synthesized through various chemical processes. It is classified under the broader category of angiotensin-converting enzyme inhibitors, which function by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.
Synthesis Analysis
The synthesis of delapril involves several chemical reactions that can be performed using different methods. A notable process described in the patent US20080015383A1 outlines a method that starts with readily available compounds, reducing both costs and environmental impact.
Methods and Technical Details
Initial Reaction: The process begins with the reaction of glycine and indanone in methanol, facilitated by sodium methoxide under nitrogen atmosphere. This mixture is reacted at room temperature for approximately 30 minutes.
Reduction Step: Sodium borohydride is then introduced to the reaction mixture, followed by dilution with water and acidification to adjust pH levels. This step allows for the extraction of the desired product using methylene chloride.
Final Steps: The compound undergoes further reactions involving carbonyl-diimidazole and sodium (indan-2-yl)glycinate, leading to the formation of delapril through catalytic hydrogenation processes.
Molecular Structure Analysis
Delapril has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.
Structure and Data
Molecular Formula: C18H22N2O4
Molecular Weight: Approximately 342.38 g/mol
Structural Features: Delapril contains an amine group, a carboxylic acid moiety, and a phenylpropyl side chain, which are critical for its interaction with biological targets.
Chemical Reactions Analysis
Delapril undergoes various chemical reactions during its synthesis and metabolism.
Reactions and Technical Details
Formation of Intermediates: The synthesis involves multiple steps where intermediates are formed through reactions such as esterification and reduction.
Catalytic Hydrogenation: A significant step in the synthesis is catalytic hydrogenation, which reduces double bonds in certain intermediates to form delapril.
Stability Studies: Research has shown that delapril can degrade under certain conditions, necessitating stability-indicating methods like liquid chromatography to monitor its purity and degradation products.
Mechanism of Action
Delapril exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme.
Process and Data
Inhibition of Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, delapril leads to vasodilation, reduced blood volume, and subsequently lower blood pressure.
Impact on Cardiovascular Health: Clinical studies have demonstrated that delapril effectively lowers both systolic and diastolic blood pressure in patients with hypertension compared to other combinations like hydrochlorothiazide.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of delapril is essential for its application in pharmaceuticals.
Physical Properties
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents.
Chemical Properties
pH Stability: Delapril exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
Thermal Stability: The compound shows reasonable thermal stability but should be stored away from excessive heat to prevent degradation.
Applications
Delapril is primarily utilized in clinical settings for managing hypertension and heart failure.
Scientific Uses
Antihypertensive Therapy: Delapril is often prescribed alone or in combination with other medications like indapamide to enhance blood pressure control.
Research Applications: It serves as a model compound in pharmacological studies aimed at understanding the mechanisms of angiotensin-converting enzyme inhibitors and their effects on cardiovascular health.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Delapril hydrochloride is a peptide. Delapril Hydrochloride is the hydrochloride salt of delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, delapril is converted to two active metabolites, delapril diacid and 5-hydroxy delapril diacid, which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Delapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
DPY-3050, CAS#30103-05-0, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
DPY-3704, CAS#65113-70-4, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
DPY-6602, CAS#145696-60-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively). DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.